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Compound of Interest

Compound Name: 2,3-Diphenylbutane-2,3-diol

Cat. No.: B167368

An In-depth Technical Guide to the Electron lonization Mass Spectrum of 2,3-Diphenylbutane-
2,3-diol

This guide provides a comprehensive overview of the electron ionization mass spectrum of 2,3-
diphenylbutane-2,3-diol, tailored for researchers, scientists, and professionals in drug
development. The document details the fragmentation patterns, experimental protocols, and
quantitative mass spectral data for this compound.

Overview of 2,3-Diphenylbutane-2,3-diol

2,3-Diphenylbutane-2,3-diol, also known as acetophenone pinacol, is a vicinal diol with the
chemical formula C1eH1802 and a molecular weight of approximately 242.32 g/mol .[1][2] Its
structure features two phenyl groups and two hydroxyl groups attached to a butane backbone,
leading to characteristic fragmentation patterns under electron ionization.

Electron lonization Mass Spectrum Data

The electron ionization (EI) mass spectrum of 2,3-diphenylbutane-2,3-diol is characterized by
several key fragment ions. A comprehensive summary of the most significant peaks, their
mass-to-charge ratio (m/z), and relative intensity is presented in the table below. This data is
crucial for the identification and structural elucidation of the compound.
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miz Relative Intensity (%) Proposed Fragment

43 28.9 [C3sH7]*

77 14.8 [CeHs]*

105 100.0 [CeHsCOJ*

121 85.9 [CeHsO]*

122 14.1 [CsH100]*

242 Not Observed [C16H1802] % (Molecular lon)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Fragmentation Pathway

Under electron ionization, 2,3-diphenylbutane-2,3-diol undergoes fragmentation primarily
through alpha-cleavage, a common pathway for alcohols.[3][4] The high energy of the electron
beam (typically 70 eV) leads to the formation of a molecular ion which is often unstable and not
observed in the spectrum.[5] This molecular ion then fragments to produce more stable
carbocations.

The logical flow of the fragmentation process is as follows:

lonization: The molecule is ionized by losing an electron, forming the molecular ion
[C16H1802]*e.

» Alpha-Cleavage: The bond between the two tertiary carbons bearing the hydroxyl and phenyl
groups cleaves. This is the most favorable fragmentation pathway as it leads to the formation
of a highly stable, resonance-stabilized acylium ion.

o Formation of the Base Peak (m/z 105): The primary fragmentation event is the cleavage of
the C2-C3 bond, resulting in the formation of the benzoyl cation ([CeHsCO]*) with an m/z of
105. This is the most abundant ion in the spectrum (the base peak).

e Formation of Other Key Fragments:
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o m/z 121: This prominent peak corresponds to the [CeHsC(OH)CHs]* ion, which is also a
product of the initial alpha-cleavage.

o m/z 77: The phenyl cation ([CeHs]*) is formed by the loss of a carbonyl group from the
benzoyl cation.

o m/z 43: This peak is attributed to the isopropyl cation ([CsH7]*).

The fragmentation pathway is visualized in the following diagram:

[CeHsC(OH)CHs]*
(m/z 121)

[CsH100]+
(m/z 122)

2,3-Diphenylbutane-2,3-di0“ o-cleavage > [CeHsCOJ+ -Co [CeHs]*
(m/z 242, M*) J (m/z 105, Base Peak) (m/z 77)

Click to download full resolution via product page
Fragmentation pathway of 2,3-Diphenylbutane-2,3-diol.

Experimental Protocol
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The following outlines a general experimental protocol for obtaining the electron ionization
mass spectrum of a solid organic compound like 2,3-diphenylbutane-2,3-diol.

4.1. Sample Preparation

o Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass
spectrum.[5]

o Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically
used.[6]

e Loading: A small amount of the solid sample (typically a few micrograms) is placed in a
capillary tube at the tip of the probe.

4.2. Mass Spectrometer Parameters

A general workflow for acquiring the mass spectrum is depicted below:

Sample Preparation

Obtain pure solid sample

Load sample onto direct insertion probe

Mass Spectro‘?en‘y Analysis

Introduce probe into ion source

Heat probe to volatilize sample

Gonize sample with 70 eV electron beam)

Accelerate and focus ions
Separate ions in mass analyzer

Detect ions

Data Pr cessmg

Generate mass spectrum

Idenufy peaks and determine relative |n(ensmes
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General workflow for EI-MS analysis of a solid sample.

Typical Instrument Settings:

« lonization Mode: Electron lonization (EI)

o Electron Energy: 70 eV[5]

e lon Source Temperature: 200-250 °C

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
e Scan Range: m/z 40-300

e Vacuum Pressure: Approximately 10-° to 10~7 Torr

This technical guide provides a detailed analysis of the electron ionization mass spectrum of
2,3-diphenylbutane-2,3-diol, offering valuable data and insights for researchers and scientists
in relevant fields. The provided information on fragmentation patterns and experimental
protocols serves as a practical resource for the identification and characterization of this and
similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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